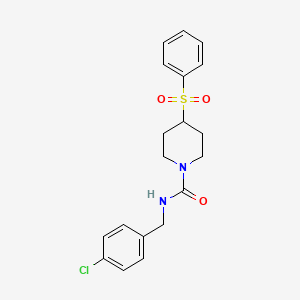
N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide, also known as CSP-1103, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine derivative that has shown promising results in various studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively researched. In
Mechanism Of Action
The exact mechanism of action of N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide is not fully understood, but it is believed to act on the voltage-gated sodium channels in the nervous system. It has been shown to inhibit the activity of these channels, which can lead to a reduction in pain, inflammation, and seizures.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce the activity of the cyclooxygenase-2 enzyme, which is involved in the production of prostaglandins that cause pain and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide in scientific research. One potential application is in the development of new drugs for the treatment of epilepsy and neuropathic pain. It could also be studied for its potential use in the treatment of inflammatory bowel disease and other inflammatory conditions. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide involves the reaction of piperidine-1-carboxylic acid with 4-chlorobenzyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification through column chromatography. The purity of the compound can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have various pharmacological effects, including antinociceptive, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various diseases such as epilepsy, neuropathic pain, and inflammatory bowel disease.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-8-6-15(7-9-16)14-21-19(23)22-12-10-18(11-13-22)26(24,25)17-4-2-1-3-5-17/h1-9,18H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVVPSHKRACRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


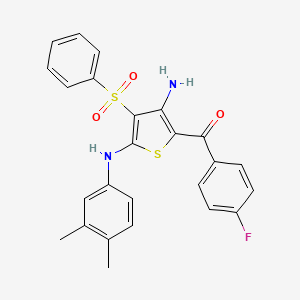



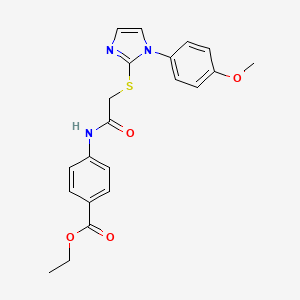

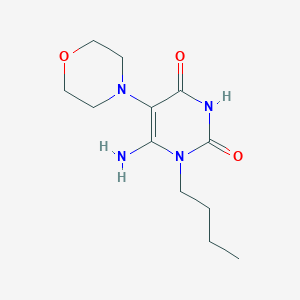
![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]propanamide](/img/structure/B2948162.png)
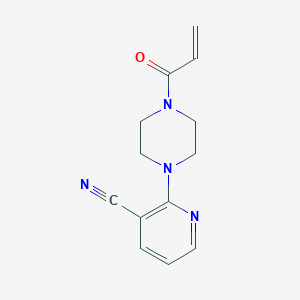
![4-Morpholin-4-yl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2948164.png)
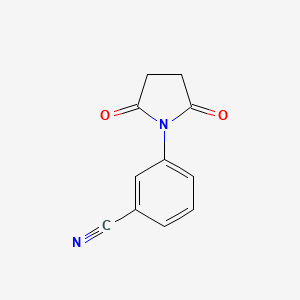
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2948166.png)
![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2948167.png)